ITX3 is a small molecule inhibitor with high specificity for the DH-PH domain of Trio and Kalirin, two Rac1 guanine nucleotide exchange factors (GEFs). [, , ] It acts by blocking the interaction between these GEFs and Rac1, effectively inhibiting Rac1 activation. [, , ] This makes ITX3 a valuable tool in studying the cellular processes regulated by Rac1, such as cell motility, morphology, and signaling.
Mechanism of Action
ITX3 functions by specifically inhibiting the activity of the DH-PH domains of Trio and Kalirin. [, , ] These domains are responsible for catalyzing the exchange of GDP for GTP on Rac1, thus activating it. [, , ] By binding to the DH-PH domains, ITX3 prevents this exchange and thereby inhibits Rac1 activation. This inhibition subsequently disrupts downstream signaling pathways dependent on active Rac1.
Applications
Studying dendritic outgrowth and branching: ITX3 has been used to demonstrate the essential roles of Kalirin-9 and Kalirin-12 in the development and maturation of dendrites in neurons. [] Inhibiting Kalirin with ITX3 leads to stunted dendritic outgrowth and branching, highlighting its importance in neuronal development. []
Investigating the role of supervillin in Rac1 activation: Research has shown that supervillin, a protein involved in cell motility and morphology, interacts with Trio and enhances Trio-mediated Rac1 activation. [, ] Using ITX3, researchers demonstrated that supervillin's effect on Rac1 activation is dependent on Trio's GEF activity. [, ] This finding provided valuable insight into the complex regulation of Rac1 signaling.
Analyzing glucose uptake in muscle cells: Studies have used ITX3 to investigate the role of the CaMKII-Kalirin-Rac1 signaling pathway in regulating glucose uptake during muscle contraction. [] Inhibition of Kalirin by ITX3 was shown to reduce glucose uptake stimulated by muscle contraction, signifying the pathway's importance in this process. []
Related Compounds
ZINC69391
Compound Description: ZINC69391 is a small molecule identified as a Rac1 inhibitor.
Relevance: Like ITX3, ZINC69391 demonstrates antiproliferative effects on acute myeloid leukemia (AML) cells. This suggests a similar mechanism of action, likely through the inhibition of Rac1 signaling, making it relevant for comparing efficacy and exploring potential synergistic effects.
EHOP-016
Compound Description: EHOP-016 is a Rac1 inhibitor with potent anti-proliferative effects.
Relevance: EHOP-016 shares a similar target with ITX3 - the Rac1 protein - and displays comparable effects in AML cells, suggesting a common pathway of action. The research indicates both compounds may be particularly effective against AML cells with NPM1 mutations.
Reference:
1A-116
Compound Description: 1A-116 is a Rac1 inhibitor that exhibits potent effects on cytokine profiles, which are crucial for leukemogenesis.
Relevance: 1A-116, similar to ITX3, targets Rac1, but its significant impact on cytokine profiles suggests a broader influence on cellular processes beyond just proliferation and apoptosis. This difference highlights the potential for diverse therapeutic applications depending on the specific Rac1 inhibitor used.
Reference:
NSC23766
Compound Description: NSC23766 is a Rac1 inhibitor known for its anti-proliferative effects and impact on cytokine profiles.
Relevance: Similar to ITX3, NSC23766 targets Rac1 and demonstrates efficacy against AML cells. Its additional effect on cytokine profiles further strengthens the link between Rac1 inhibition and modulating the tumor microenvironment, opening avenues for combinatorial therapeutic strategies.
Reference:
Z62954982
Compound Description: Z62954982 is a specific inhibitor targeting the first GEF domain of Kalirin, a protein that activates Rac1.
Relevance: While ITX3 inhibits the Rac1-activating GEF activity of both Trio and Kalirin, Z62954982 specifically targets the first GEF domain of Kalirin. This distinction allows for a more targeted approach to understanding the individual contributions of Trio and Kalirin in Rac1-mediated processes.
Reference:
Guanosine triphosphate (GTP)
Compound Description: GTP is a purine nucleoside triphosphate involved in cellular signaling, including the activation of GTPases like Rac1. [, ]
Relevance: GTP plays a crucial role in the activation of Rac1, the target of ITX3. Understanding the dynamics of GTP binding and hydrolysis in the context of Rac1 activation is essential for comprehending the inhibitory mechanism of ITX3. [, ]
Reference:
ML141
Compound Description: ML141 is a GTPase and ATPase inhibitor that interacts with FtsY, a protein involved in the bacterial signal recognition particle (SRP) pathway.
Relevance: While not directly targeting Rac1 like ITX3, ML141's involvement in GTPase activity and its impact on mycobacterial growth make it relevant for understanding the broader implications of GTPase inhibition in cellular processes. This is particularly interesting considering the potential role of Rac1 in bacterial infections.
Reference:
NAV2729
Compound Description: NAV2729 is a GTPase and ATPase inhibitor that interacts with FtsY and affects mycobacterial growth.
Relevance: Similar to ML141, NAV2729's influence on GTPase activity and bacterial survival provides a broader context for understanding the implications of targeting GTPases, like Rac1, which ITX3 inhibits.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EM574 is a motilin receptor agonist with an IC50 value of 6.17 nM for binding to rabbit gastric antral smooth muscle homogenates in a radioligand binding assay. It also binds to human smooth muscle homogenates in a radioligand binding assay (Kd = 7.8 nM). EM574 induces contraction of isolated rabbit, but not rat or guinea pig, intestine (EC50 = 5.5 nM). It increases antral motility and enhances gastric emptying in canine models of gastroparesis when administered intraduodenally at a dose of 0.03 mg/kg following a semi-solid meal. Idremcinal is a motilin receptor agonist potentially for the treatment of gastritis
GSK2973980A is a potent and selective DGAT1 inhibitor (hDGAT1 LE IC50 = 3 nM). GSK2973980A demonstrates excellent DMPK profiles and in vivo efficacy in a postprandial lipid excursion model in mice. Based on the overall biological and developability profiles and acceptable safety profiles in the 7-day toxicity studies in rats and dogs, GSK2973980A was selected as a candidate compound for further development in the treatment of metabolic disorders.
GSK2982772 is an inhibitor of receptor interacting serine/threonine kinase 1 (RIPK1; IC50s = 16 and 2,500 nM for the human and mouse enzymes, respectively). It is greater than 10,000-fold selective for RIPK1 over a panel of 339 kinases at 10 µM. GSK2982772 inhibits necrotic cell death induced by a combination of TNF-α and the caspase inhibitor QVD-OPh in U937 human monocytic and L929 murine fibrosarcoma cells (IC50s = 6.3 and 1,300 nM, respectively). GSK2982772 (3-300 nM) decreases IL-1β and IL-6 levels in intestinal mucosa tissue isolated from patients with ulcerative colitis. It increases survival in a mouse model of TNF-α-induced lethal shock when administered at doses of 3, 10, and 50 mg/kg. Novel potent and selective receptor Interacting Protein 1 (RIP1) Kinase GSK2982772 is a potent and selective receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate for the Treatment of Inflammatory Diseases. GSK2982772 is, currently in phase 2a clinical studies for psoriasis, rheumatoid arthritis, and ulcerative colitis. GSK2982772 potently binds to RIP1 with exquisite kinase specificity and has excellent activity in blocking many TNF-dependent cellular responses. RIP1 has emerged as an important upstream kinase that has been shown to regulate inflammation through both scaffolding and kinase specific functions.
GSK299115A is a G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor (GRK2 inhibitor). G-protein-coupled receptor kinase 2 (GRK2) is a G-protein-coupled receptor kinase that is ubiquitously expressed in many tissues and regulates various intracellular mechanisms. GRK2 plays an important role in the maintenance of heart structure and function; thus, this kinase is involved in many cardiovascular diseases.
GSK299423 or GlaxoSmithKline 299423 is an antibiotic chemical compound that has been identified as potentially effective in treating patients infected with bacteria expressing the New Delhi metallo-beta-lactamase. The antibiotic inhibits the enzyme topoisomerase, which bacteria need to replicate.
GSK2983559-AM, also known as GSK2983559 active metabolite, is an active metabolite of GSK2983559, also known as RIPK2-IN-1, is a potent and selective inhibitor of receptor interacting protein-2 (RIP2) kinase.